molecular formula C12H14N4O8 B12578520 1,4-Bis(1,3-dinitropropan-2-yl)benzene CAS No. 192388-36-6

1,4-Bis(1,3-dinitropropan-2-yl)benzene

Cat. No.: B12578520
CAS No.: 192388-36-6
M. Wt: 342.26 g/mol
InChI Key: DZBUHLCRPUWLLP-UHFFFAOYSA-N
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Description

1,4-Bis(1,3-dinitropropan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with two 1,3-dinitropropan-2-yl groups

Preparation Methods

The synthesis of 1,4-Bis(1,3-dinitropropan-2-yl)benzene typically involves the nitration of 1,4-bis(propan-2-yl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity and yield.

In industrial settings, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

1,4-Bis(1,3-dinitropropan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the nitro groups can yield amino derivatives. This reaction typically employs reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Reagents such as halogens and alkylating agents are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, reduction of the nitro groups results in the formation of 1,4-bis(1,3-diaminopropan-2-yl)benzene.

Scientific Research Applications

1,4-Bis(1,3-dinitropropan-2-yl)benzene has several scientific research applications:

    Materials Science: The compound is used in the development of high-energy materials and explosives due to its high nitrogen content and stability.

    Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Bis(1,3-dinitropropan-2-yl)benzene exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules or materials. The benzene ring provides a stable framework that supports these interactions and enhances the compound’s overall reactivity.

Comparison with Similar Compounds

1,4-Bis(1,3-dinitropropan-2-yl)benzene can be compared with other similar compounds, such as:

    1,4-Bis(1,3-diaminopropan-2-yl)benzene: This compound is obtained by the reduction of this compound and has different reactivity and applications.

    1,4-Bis(phenylethynyl)benzene: This compound has ethynyl groups instead of nitro groups and is used in the development of liquid crystal materials.

    1,4-Bis(benzimidazol-2-yl)benzene:

The uniqueness of this compound lies in its high nitrogen content and the presence of two nitro groups, which confer specific reactivity and potential for high-energy applications.

Properties

CAS No.

192388-36-6

Molecular Formula

C12H14N4O8

Molecular Weight

342.26 g/mol

IUPAC Name

1,4-bis(1,3-dinitropropan-2-yl)benzene

InChI

InChI=1S/C12H14N4O8/c17-13(18)5-11(6-14(19)20)9-1-2-10(4-3-9)12(7-15(21)22)8-16(23)24/h1-4,11-12H,5-8H2

InChI Key

DZBUHLCRPUWLLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C[N+](=O)[O-])C[N+](=O)[O-])C(C[N+](=O)[O-])C[N+](=O)[O-]

Origin of Product

United States

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